1-(4-Iodophenyl)cyclobutanecarboxylic acid
Overview
Description
1-(4-Iodophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H11IO2 It is characterized by the presence of an iodophenyl group attached to a cyclobutanecarboxylic acid moiety
Preparation Methods
The synthesis of 1-(4-Iodophenyl)cyclobutanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzene and cyclobutanecarboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of a suitable catalyst and solvent. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
1-(4-Iodophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions may vary based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions may yield various substituted phenylcyclobutanecarboxylic acids.
Scientific Research Applications
1-(4-Iodophenyl)cyclobutanecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and its potential as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
1-(4-Iodophenyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
1-(4-Bromophenyl)cyclobutanecarboxylic acid: This compound has a bromine atom instead of iodine, which can affect its reactivity and applications.
1-(4-Chlorophenyl)cyclobutanecarboxylic acid:
1-(4-Fluorophenyl)cyclobutanecarboxylic acid: The fluorine atom imparts unique characteristics, making it suitable for specific applications.
Properties
IUPAC Name |
1-(4-iodophenyl)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCKXHXXUWWDCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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